7-Chloro-3-(chloromethyl)-1,2-benzoxazole
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Overview
Description
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is a heterocyclic compound that contains both chlorine and benzoxazole moieties. Benzoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole typically involves the chlorination of 3-methyl-1,2-benzoxazole. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-methyl-1,2-benzoxazole
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(chloromethyl)-1,2-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alcohols (e.g., methanol). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazole derivatives
Oxidation: Oxidized benzoxazole derivatives
Reduction: Reduced benzoxazole derivatives
Scientific Research Applications
7-Chloro-3-(chloromethyl)-1,2-benzoxazole has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(chloromethyl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-formylchromone
- 3-Chloromethyl-2,7-dichloroquinoline
- 2-Chloro-3-chloromethylquinoline
Uniqueness
7-Chloro-3-(chloromethyl)-1,2-benzoxazole is unique due to its specific substitution pattern and the presence of both chlorine and benzoxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H5Cl2NO |
---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
7-chloro-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-7-5-2-1-3-6(10)8(5)12-11-7/h1-3H,4H2 |
InChI Key |
BQPGGABLTCRRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2CCl |
Origin of Product |
United States |
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